molecular formula C6H4BrFMg B097964 3-Fluorophenylmagnesium bromide CAS No. 17318-03-5

3-Fluorophenylmagnesium bromide

Cat. No. B097964
CAS RN: 17318-03-5
M. Wt: 199.3 g/mol
InChI Key: DTKMKZYEOXZPQZ-UHFFFAOYSA-M
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Description

3-Fluorophenylmagnesium bromide is a Grignard reagent . It is used in various applications, including the preparation of 4-substituted quinazolines by reacting with 2-methylaminobenzonitriles and the synthesis of radiolabeled TrkB/C-targeting kinase inhibitor for positron emission tomography (PET) imaging applications .


Molecular Structure Analysis

The linear formula of 3-Fluorophenylmagnesium bromide is FC6H4MgBr . The molecular weight is 199.30 .


Chemical Reactions Analysis

3-Fluorophenylmagnesium bromide is used in various chemical reactions. For instance, it can be used in the preparation of 4-substituted quinazolines by reacting with 2-methylaminobenzonitriles . It can also be used in the synthesis of radiolabeled TrkB/C-targeting kinase inhibitor for positron emission tomography (PET) imaging applications .


Physical And Chemical Properties Analysis

3-Fluorophenylmagnesium bromide is a colorless to yellow to orange to brown liquid . It has a boiling point of 65°C and a density of 1.024 g/mL at 25°C . It reacts violently with water .

Scientific Research Applications

Chemodosimeter for Fluoride Detection

Research by Zou et al. (2014) describes the development of a near-infrared (NIR) region fluoride sensor utilizing aza-boron-dipyrromethene (aza-BODIPY) fluorophore. This sensor, developed using arylmagnesium bromide, demonstrates a specific, rapid colorimetric and 'turn-off' fluorescence response for fluoride ions, making it highly effective for fluoride detection in both solutions and live cells (Zou et al., 2014).

Grignard Reagent Formation and Reactivity

Hein et al. (2015) describe an undergraduate chemistry experiment involving the formation of Grignard reagents, including 4-fluorophenylmagnesium bromide. The study focuses on understanding the chemoselectivity in Grignard reagent formation and its practical applications in organic synthesis (Hein et al., 2015).

Electrophilic Reactivity Studies

Research conducted by Lur'e et al. (1980) explores the interaction of m- and p-fluorophenylmagnesium bromide with various electrophilic compounds. The study provides insights into the electrophilic nature of these compounds and their potential applications in organic synthesis (Lur'e et al., 1980).

Synthesis of Pharmaceutical Compounds

Murthy et al. (2003) investigated the asymmetric conjugate addition reaction between 4-fluorophenylmagnesium bromide and various substrates, aiming to prepare key intermediates in the synthesis of paroxetine, a widely used antidepressant. This study illustrates the role of arylmagnesium bromides in the synthesis of complex pharmaceuticals (Murthy et al., 2003).

Fluorescence Turn-On Sensing of Ions

Hirai et al. (2016) synthesized bromide salts of tetraarylstibonium cations for use as sensors for fluoride ions. These compounds exhibit a significant fluorescence response upon detection of fluoride ions, demonstrating the utility of arylmagnesium bromides in developing sensitive chemical sensors (Hirai et al., 2016).

Stabilization of Grignard Reagents

Evans and Khan (1967) describe the preparation of a stable Grignard adduct, p-fluorophenylmagnesium bromide, which shows unique properties due to its coordination with NNN′N′-tetraethylethylenediamine. This research contributes to the understanding of the stability and reactivity of Grignard reagents in different solvents (Evans & Khan, 1967).

Synthesis of Substituted Polystyrenes

Itoh et al. (1991) utilized arylmagnesium bromide in the synthesis of 3-aryl-3-butenoic acids, which are then used as monomers for the radical copolymerization with styrene. This research highlights the application of these reagents in polymer chemistry (Itoh et al., 1991).

Cross-Coupling Reactions in Organic Synthesis

Mongin et al. (2002) describe the first nickel-catalyzed cross-coupling reactions between fluoroarenes and aryl Grignard reagents. This study showcases the versatility of arylmagnesium bromides in facilitating cross-coupling reactions, a fundamental process in modern organic synthesis (Mongin et al., 2002).

Safety And Hazards

3-Fluorophenylmagnesium bromide is highly flammable and reacts violently with water . It causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing cancer . It should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

magnesium;fluorobenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKMKZYEOXZPQZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=CC(=C1)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorophenylmagnesium bromide

CAS RN

17318-03-5
Record name 3-Fluorophenylmagnesium Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
J Kelly, L Wright, T Novak, M Huffman… - Journal of liquid …, 2001 - Taylor & Francis
… Potential active impurities of note in 4-fluorophenylmagnesium bromide (4F Grignard) include 3-fluorophenylmagnesium bromide, phenylmagnesium bromide, 4′-fluorobiphenyl-3-…
Number of citations: 1 www.tandfonline.com
K Jaunsleine, L Supe, J Spura, S van Beek… - Bioorganic & Medicinal …, 2023 - Elsevier
… aldehyde 27 that was treated with 3-fluorophenylmagnesium bromide in the presence of CeCl 3 … Addition of 3-fluorophenylmagnesium bromide in the presence of CeCl 3 produced the …
Number of citations: 3 www.sciencedirect.com
CA Malapit, IK Luvaga, JT Reeves… - The Journal of …, 2017 - ACS Publications
… According to the representative procedure, the reaction of 3-fluorophenylmagnesium bromide (2.2 mL, 1.0 M in THF) and DMMN (1) (188 mg) followed by SiO 2 flash chromatography (5…
Number of citations: 20 pubs.acs.org
HJ Frohn, H Franke, P Fritzen, VV Bardin - Journal of Organometallic …, 2000 - Elsevier
… 3-Fluorophenylmagnesium bromide was prepared from 1-bromo-3-fluorobenzene (2.58 g, 14.7 mmol) and magnesium (0.40 g, 16.5 mmol) in ether (30 ml), cooled to 3C and added …
Number of citations: 138 www.sciencedirect.com
SJ Pike, M De Poli, W Zawodny, J Raftery… - Organic & …, 2013 - pubs.rsc.org
… To a solution of 3-fluorophenylmagnesium bromide (1.0 M in THF) (4.8 mL, 4.8 mmol) in THF (48 mL) was added portionwise glycine methyl ester hydrochloride (0.10 g, 0.80 mmol) and …
Number of citations: 45 pubs.rsc.org
AV Dolgov - 2008 - corescholar.libraries.wright.edu
… The resulting solution of 4-chloro-3-fluorophenylmagnesium bromide was transferred to the addition funnel and added dropwise to a mixture of 3.805 g (21.53 mmol) of benzenesulfonyl …
Number of citations: 4 corescholar.libraries.wright.edu
AS Kalgutkar, JN Bauman, KF McClure… - Bioorganic & medicinal …, 2009 - Elsevier
… Grignard reaction of 3-fluorophenylmagnesium bromide with (R)-(+)-propylene oxide afforded the chiral primary alcohol derivative 2, which was reacted with 2,4-dichloro-5-…
Number of citations: 27 www.sciencedirect.com
N Yan, X Liu, JM Fox - The Journal of Organic Chemistry, 2008 - ACS Publications
… The general procedure was followed using 4.0 mL of a 1.0 M 3-fluorophenylmagnesium bromide solution in THF (4.0 mmol). The yield of 4c was 88% (220 mg, 0.88 mmol) as clear …
Number of citations: 57 pubs.acs.org
A Saleem, GE Searle, LM Kenny… - EJNMMI …, 2015 - ejnmmires.springeropen.com
… Cyclotron-derived [ 11 C]CO 2 was first reacted with 3-fluorophenylmagnesium bromide in tetrahydrofuran. The resulting acid was reduced with lithium aluminium hydride, followed by …
Number of citations: 72 ejnmmires.springeropen.com
M Rinaldi, C Tintori, L Franchi, G Vignaroli… - …, 2011 - Wiley Online Library
… The protected compound 5 was treated with various Grignard reagents: 4-fluorophenylmagnesium bromide 6 a, 3-fluorophenylmagnesium bromide 6 b, and 3-phenylphenylmagnesium …

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